molecular formula CS2 B7767580 Carbon disulfide CAS No. 12539-80-9

Carbon disulfide

Cat. No.: B7767580
CAS No.: 12539-80-9
M. Wt: 76.15 g/mol
InChI Key: QGJOPFRUJISHPQ-UHFFFAOYSA-N
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Description

Carbon disulfide (CS₂) is a volatile, colorless (though commercial samples are often yellowish), and flammable liquid with a linear molecular structure (S=C=S) and the chemical formula CS₂ . It is an inorganic compound considered the anhydride of thiocarbonic acid and serves as a critical building block in organic synthesis . In research and industrial applications, this compound is valued as a non-polar solvent effective for oils, waxes, sulfur, iodine, phosphorus, and many other organic compounds . Its primary research and industrial value lies in its role as a key chemical intermediate. It is a fundamental reactant in the production of viscose rayon and cellophane, where it reacts with cellulose to form xanthates . Furthermore, it is used in the synthesis of rubber chemicals, vulcanization accelerators, and flotation agents (xanthates) for mineral processing . It also serves as a precursor in the manufacturing of agricultural chemicals, such as fungicides and soil fumigants, and is used in the production of carbon tetrachloride . This compound is highly volatile and flammable, with a low flash point of -43 °C and an auto-ignition temperature of 102 °C . Its vapor can form explosive mixtures with air . This compound is highly toxic and a documented neurotoxin . Exposure can occur via inhalation, skin contact, or ingestion, and can lead to acute and chronic poisoning, affecting the central and peripheral nervous systems . Chronic exposure has been linked to neurological and psychiatric symptoms, polyneuritis, and potential cardiovascular effects . Proper safety protocols, including the use of personal protective equipment and adequate ventilation, are essential when handling this chemical. This product is intended for research and industrial applications only and is strictly labeled 'For Research Use Only' (RUO). It is not for personal, household, medicinal, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/CS2/c2-1-3
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InChI Key

QGJOPFRUJISHPQ-UHFFFAOYSA-N
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Canonical SMILES

C(=S)=S
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Molecular Formula

CS2
Record name CARBON DISULFIDE
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Related CAS

25948-29-2
Record name Carbon disulfide, homopolymer
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DSSTOX Substance ID

DTXSID6023947
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Molecular Weight

76.15 g/mol
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Physical Description

Carbon disulfide appears as a clear colorless to light yellow volatile liquid with a strong disagreeable odor. Flammable over a wide vapor/air concentration range (1%-50%). Vapors are readily ignited; the heat of a common light bulb may suffice. Insoluble in water and more dense than water. Hence sinks in water. Vapors are heavier than air. Used in the manufacture of rayon and cellophane, in the manufacture of flotation agents and as a solvent., Gas or Vapor; Liquid, Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.] [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow liquid with a sweet ether-like odor., Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.]
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Boiling Point

116 °F at 760 mmHg (EPA, 1998), 46.2 °C, 46 °C, 116 °F
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Flash Point

-22 °F (EPA, 1998), -22 °F (-30 °C) (Closed cup), -30 °C c.c., -22 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2160 mg/L at 25 °C, Soluble in water, Slightly soluble in water, Soluble in chloroform; miscible with ethanol, ether, For more Solubility (Complete) data for Carbon disulfide (6 total), please visit the HSDB record page., 2.16 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2, 0.3%
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Density

1.2632 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2632 g/cu cm at 20 °C, Saturated vapor density = 0.08021 lb/cu ft at 70 °C, Relative density (water = 1): 1.26, 1.26
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Vapor Density

2.67 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.67 (Air = 1), Relative vapor density (air = 1): 2.63, 2.67
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Vapor Pressure

360 mmHg at 77 °F (EPA, 1998), 395.0 [mmHg], 359 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 48, 297 mmHg
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Impurities

Carbon disulfide is normally available both in technical and reagent grades (up to 99.9% pure with a trace benzene contaminant) ..., Impurities: Sulfur compounds.
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Color/Form

Mobile ... liquid, Clear, colorless or faintly yellow liquid

CAS No.

75-15-0, 12122-00-8, 12539-80-9
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Melting Point

-167 °F (EPA, 1998), -111.7 °C, -111.6 °C, -111 °C, -169 °F
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Preparation Methods

Low-Temperature Oxidation Pretreatment

Petroleum coke’s low surface area (5 m²/g) impedes sulfur reactivity. Patent US2789037A introduces a pretreatment step where fluid coke is oxidized in a fluidized bed with air at 650–850°F. This increases surface area to 100 m²/g while limiting weight loss to 7–10%. The process employs a cooling coil to maintain bed temperature, ensuring optimal oxidation without excessive combustion.

Table 1: Pretreatment Conditions for Fluid Coke

ParameterValue
Temperature700°F
Air Velocity1 ft/sec
Residence Time5 hours
Surface Area Increase5 → 100 m²/g
Coke Weight Loss7%

Fluidized Bed Reaction with Sulfur

Pretreated coke is reacted with sulfur vapor in a fluidized bed reactor at 1,100°F. The turbulent bed ensures rapid mixing, while inert solids (e.g., shot) circulate to regulate temperature. This method achieves near-complete sulfur utilization, reducing corrosive byproducts and enabling continuous operation. A typical yield requires 375 lbs of coke and 1,850 lbs of sulfur per ton of CS₂, accounting for side reactions.

Catalytic Synthesis Routes

Recent patents, such as US7090818B2, disclose catalytic methods to lower energy demands and improve selectivity. While details are limited, the process involves methane or light hydrocarbons reacting with sulfur over a catalyst, potentially at moderate temperatures.

Reaction Mechanism and Catalysts

The catalytic pathway likely follows CH4+4SCS2+2H2SCH_4 + 4S \rightarrow CS_2 + 2H_2S, with H₂S subsequently oxidized to recover sulfur. Catalysts such as alumina or bauxite may facilitate sulfur activation, though the patent emphasizes proprietary formulations. This approach could reduce reliance on coke and mitigate solid waste generation.

Table 2: Comparative Analysis of CS₂ Synthesis Methods

MethodTemperature (°F)Yield (Ton CS₂)Energy InputByproducts
Retort1,400–1,8500.85High (Combustion)H₂S, CO
Electric Furnace1,7000.95Very High (Electric)H₂S
Fluidized Bed1,1000.92Moderate (Thermal)Trace H₂S
Catalytic600–9000.88 (Est.)Low (Catalytic)H₂S

Byproduct Management and Environmental Considerations

All methods generate H₂S, necessitating robust recovery systems. Patent US2789037A details a closed-loop absorption-distillation process where H₂S is scrubbed with mineral oil, distilled, and catalytically oxidized to sulfur. Modern plants integrate Claus units to convert H₂S to elemental sulfur, achieving 95–99% recovery rates .

Chemical Reactions Analysis

Combustion

CS₂ undergoes complete combustion in oxygen to produce carbon dioxide (CO₂) and sulfur dioxide (SO₂):
CS2+3O2CO2+2SO2\text{CS}_2 + 3\text{O}_2 \rightarrow \text{CO}_2 + 2\text{SO}_2
This exothermic reaction is critical in industrial emissions and contributes to atmospheric CO₂ levels, a greenhouse gas linked to climate change .

Table 1: Combustion Products Under Varying Conditions

ConditionPrimary ProductsByproducts
Excess O₂, 25°CCO₂, SO₂Trace CO, H₂S
Limited O₂, >600°CCO, S₂OSoot, CS₃

Nucleophilic Reactions

CS₂ acts as a weak electrophile, reacting with nucleophiles to form stable adducts:

  • Amines : Produce dithiocarbamates:
    2R2NH+CS2[R2NH2+][R2NCS2]2\text{R}_2\text{NH} + \text{CS}_2 \rightarrow [\text{R}_2\text{NH}_2^+][\text{R}_2\text{NCS}_2^-]
    These compounds are used in rubber vulcanization and mineral flotation .

  • Alkoxides : Form xanthates, key intermediates in viscose rayon production:
    RONa+CS2[Na+][ROCS2]\text{RONa} + \text{CS}_2 \rightarrow [\text{Na}^+][\text{ROCS}_2^-] .

  • Sulfide ions : Yield trithiocarbonate:
    Na2S+CS2[Na+]2[CS32]\text{Na}_2\text{S} + \text{CS}_2 \rightarrow [\text{Na}^+]_2[\text{CS}_3^{2-}] .

Reduction and Oxidation

  • Reduction with sodium : Produces sodium trithiocarbonate and dithiole derivatives:
    4Na+4CS2Na2C3S5+Na2CS34\text{Na} + 4\text{CS}_2 \rightarrow \text{Na}_2\text{C}_3\text{S}_5 + \text{Na}_2\text{CS}_3 .

  • Oxidation with chlorine : Forms carbon tetrachloride (CCl₄) and disulfur dichloride (S₂Cl₂):
    CS2+3Cl2CCl4+S2Cl2\text{CS}_2 + 3\text{Cl}_2 \rightarrow \text{CCl}_4 + \text{S}_2\text{Cl}_2 .

Environmental and Atmospheric Reactions

CS₂ contributes indirectly to CO₂ formation through five mechanisms :

  • Photolysis : Generates carbonyl sulfide (COS), CO, and SO₂, which further oxidize to CO₂.

  • Hydrolysis : Proceeds via two pathways:

    • Single-step: CS2+2H2OCO2+2H2S\text{CS}_2 + 2\text{H}_2\text{O} \rightarrow \text{CO}_2 + 2\text{H}_2\text{S}

    • Two-step: CS2COSCO2\text{CS}_2 \rightarrow \text{COS} \rightarrow \text{CO}_2

  • Interaction with H₂S : At high temperatures, forms CO₂ in natural gas processing.

Table 2: Atmospheric Lifetimes and Byproducts

ProcessHalf-LifeKey ByproductsClimate Impact
Photolysis7 daysCOS, CO, SO₂Indirect CO₂ formation
HydrolysisWeeksH₂S, CO₂Acid rain precursor

Reactions with Metals

  • Transition metals : React via electron transfer or S-atom abstraction. For example, Fe⁺ catalyzes S-transfer:
    Fe++CS2FeS++CS\text{Fe}^+ + \text{CS}_2 \rightarrow \text{FeS}^+ + \text{CS} .

  • Sulfur atoms : Form transient species like CS₃ and S₂ in gas-phase reactions .

Industrial and Environmental Impact

  • Rayon production : Accounts for ~80% of global CS₂ emissions (250 g CS₂/kg rayon) .

  • Carbon black manufacturing : Emits 30 g CS₂/kg product, mitigated by incineration in advanced facilities .

This compound’s reactivity underpins its dual role as an industrial cornerstone and an environmental concern. Its pathways—combustion, nucleophilic substitutions, and atmospheric interactions—highlight the need for emission controls and sustainable alternatives like the lyocell process . Continued research into its reaction mechanisms remains critical for balancing industrial utility with ecological safety.

Scientific Research Applications

Carbon disulfide (CS2) is a versatile chemical compound with a wide array of applications across various industries. It is used as a building block in organic synthesis . Its utilization spans from manufacturing to agriculture, leveraging its unique solvent properties and reactivity .

Industrial Applications

  • Rayon and Cellophane Production The primary industrial use of this compound is in the production of viscose rayon and cellophane film, consuming approximately 75% of its annual production . this compound reacts with cellulose and caustic soda to create colloidal solutions of cellulose xanthate. This solution can then be extruded into a diluted solution of sulfuric acid, which coagulates the cellulose into films or fibers, freeing the this compound .
  • Carbon Tetrachloride Production this compound is used in the chemical synthesis of carbon tetrachloride . Carbon tetrachloride was previously produced through the chlorination of this compound .
  • Organosulfur Compounds Synthesis CS2 serves as a precursor in synthesizing organosulfur compounds like xanthates, which are essential in froth flotation for extracting metals from ores . It is also a precursor to dithiocarbamates, used in drugs and rubber chemistry .
  • Solvent this compound is a solvent for various nonpolar chemicals, including phosphorus, sulfur, selenium, bromine, iodine, fats, resins, rubber, and asphalt . However, its use as an extraction solvent for fats, oils, and waxes has declined due to its toxicity and flammability .
  • Other Industrial Uses this compound is used in metal degreasing, electroplating, and textile manufacturing . It is also applied in petroleum production as a processing aid .

Agricultural Applications

  • Fumigation and Insecticide this compound is used in fumigating airtight storage warehouses, flat storage facilities, bins, grain elevators, railroad box cars, ship holds, barges, and cereal mills . It acts as an insecticide for grains, nursery stock, and in fresh fruit conservation. It is also employed as a soil disinfectant against insects and nematodes .
  • Agricultural Fumigants this compound is used in the production of agricultural fumigants .

Other Applications

  • Laboratory Use While less common now due to toxicity and flammability, this compound was once a common laboratory solvent .
  • Sterilization this compound is used in sterilizing equipment .
  • Photographic Processing CS2 is used in photographic processing .
  • Flame Lubricant It can be used as a flame lubricant in cutting glass .

Health Effects

Exposure to this compound can lead to several health issues. The nervous system is a critical target for this compound-induced toxicity, potentially resulting in reduced nerve conduction velocity and impaired psychomotor performance . Other effects include altered serum lipids and blood pressure, increasing the risk of cardiovascular disease, systemic ophthalmological effects, and, at higher exposures, increased mortality from heart disease . CNS symptoms and irritation of the eyes and throat can occur at concentrations of 260-420 ppm .

Production

Comparison with Similar Compounds

Carbonyl Sulfide (COS)

Structure : O=C=S.
COS shares structural similarities with CS₂ but contains oxygen instead of a second sulfur atom. It is a linear molecule with polar bonds.

Property CS₂ COS
Molecular Weight 76.13 g/mol 60.07 g/mol
Boiling Point 46.3°C -50.2°C
Toxicity Neurotoxic Less toxic
Environmental Role Industrial solvent Atmospheric trace gas (contributes to CO₂ formation)

Key Differences :

  • COS is less reactive and volatile than CS₂ due to the oxygen atom’s electronegativity.
  • COS is a byproduct of CS₂ oxidation and contributes to global CO₂ emissions via atmospheric decomposition .
Dimethyl Disulfide (DMDS, CH₃SSCH₃)

Structure : Two methyl groups bonded to a disulfide (S–S) bridge.

Property CS₂ DMDS
Molecular Weight 76.13 g/mol 94.20 g/mol
Boiling Point 46.3°C 109°C
Applications Polymer synthesis Petrochemical additive (odorant, antioxidant)
Toxicity High Moderate (irritant)

Research Findings :

  • DMDS exhibits lower rotation barriers (≈5 kcal/mol) around the S–S bond compared to cyclic disulfides (≈10–15 kcal/mol), as shown via DFT calculations. CS₂ lacks such rotational constraints due to its linear structure .
Carbon Subsulfide (C₃S₂)

Structure : S=C=C=C=S.
A linear, cumulenic compound with alternating double bonds.

Property CS₂ C₃S₂
Molecular Weight 76.13 g/mol 100.16 g/mol
Stability Stable liquid Thermally unstable (decomposes >0°C)
Applications Solvent, pesticide precursor Limited (research applications)

Key Differences :

  • C₃S₂’s instability limits its industrial use, unlike CS₂.
  • C₃S₂’s extended π-system enables unique electronic properties, but its synthesis requires stringent conditions .
Carbon Tetrachloride (CCl₄)

Structure : Cl₄C.

Property CS₂ CCl₄
Molecular Weight 76.13 g/mol 153.82 g/mol
Toxicity Neurotoxic Hepatotoxic, carcinogenic
Environmental Persistence Moderate High (ozone depletion)

Key Differences :

  • CCl₄ is denser (1.59 g/cm³) and less flammable than CS₂.
  • CS₂ is preferred in polymer synthesis, while CCl₄’s use has declined due to regulatory restrictions .

Biological Activity

Carbon disulfide (CS₂) is a colorless, volatile liquid with a distinct odor, primarily used in industrial applications such as the manufacture of rayon and cellophane. Despite its utility, CS₂ poses significant health risks, particularly due to its biological activity and toxicological effects on human health.

CS₂ exerts its biological effects through several mechanisms, primarily affecting metabolic processes and the nervous system. The compound interferes with glucose metabolism by disrupting tryptophan (Trp) metabolism, leading to the production of xanthurenic acid (XA), which negatively impacts insulin activity. This disruption is linked to chronic conditions such as diabetes and cardiovascular diseases .

Tryptophan Metabolism

The metabolism of Trp is crucial for various physiological functions, including the synthesis of serotonin and niacin. CS₂ inhibits key enzymes involved in Trp degradation, specifically tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), leading to an imbalance in vitamin B6 levels. This deficiency can result in altered insulin activity and energy production .

Health Effects

The exposure to CS₂ has been associated with numerous adverse health outcomes:

  • Neurological Effects : Chronic exposure can lead to peripheral neuropathy characterized by reduced nerve conduction velocity and impaired psychomotor performance. Studies have shown that workers exposed to CS₂ exhibit significant alterations in nerve function .
  • Cardiovascular Risks : Epidemiological studies indicate a correlation between CS₂ exposure and increased risks of cardiovascular diseases, including hypertension and heart disease. Alterations in serum lipid profiles have also been observed in exposed populations .
  • Reproductive Toxicity : High concentrations of CS₂ have been linked to reproductive issues such as decreased libido and impotence in males. Animal studies suggest embryotoxic and fetotoxic effects at elevated exposure levels .

Case Studies

  • Industrial Workers : A study conducted on workers in viscose rayon plants revealed significant neurotoxic effects associated with chronic exposure to CS₂. The research indicated a high prevalence of peripheral neuropathy among these workers, emphasizing the need for monitoring and protective measures in industrial settings .
  • Diabetes Correlation : Research by Goto et al. demonstrated that exposure to CS₂ could induce a diabetogenic effect similar to that seen in diabetic patients, highlighting the potential for long-term metabolic disruptions following exposure .

Data Table: Summary of Biological Effects of this compound

Biological EffectDescriptionSource
Neurological ImpairmentReduced nerve conduction velocity; impaired psychomotor function
Cardiovascular Disease RiskIncreased blood pressure; altered serum lipids
DiabetesDisruption of glucose metabolism; increased risk of diabetes-related complications
Reproductive IssuesDecreased libido; potential embryotoxic effects

Q & A

Q. What novel delivery systems mitigate CS₂ toxicity in pharmacological applications?

  • Methodology : Develop "caged" CS₂ donors (e.g., thiocarbamates) activated by enzymatic or photolytic cleavage. Characterize release kinetics using HPLC-MS and validate biocompatibility via in vitro cytotoxicity assays (e.g., LC₅₀ in HEK293 cells). Prioritize NSF/NIH guidelines for safe handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Carbon disulfide

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